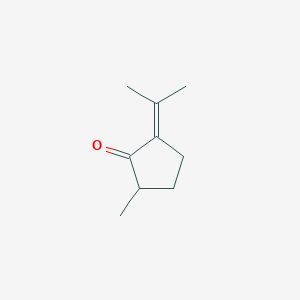
Camphorone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camphorone, also known as this compound, is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Analgesic Properties
Camphorone has been studied for its analgesic effects, particularly in topical formulations. Research indicates that this compound activates transient receptor potential (TRP) channels, specifically TRPV1 and TRPV3, which are involved in pain perception. A study found that this compound desensitized TRPV1 more effectively than capsaicin, suggesting its potential as a non-opioid pain reliever .
Antimicrobial Activity
this compound exhibits significant antimicrobial properties against various pathogens. It has shown synergistic effects when combined with antibiotics, enhancing their efficacy against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This property makes this compound a candidate for developing new antimicrobial therapies .
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties, making it useful in treating conditions characterized by inflammation. Studies on Cinnamomum camphora essential oil, which contains this compound, have highlighted its effectiveness in reducing inflammation in animal models .
Industrial Applications
Carbon Nanotube Production
this compound can serve as a sustainable carbon source for synthesizing carbon nanotubes (CNTs). Traditional methods rely on petroleum products; however, using this compound offers an environmentally friendly alternative. CNTs produced from this compound have applications in drug delivery systems due to their biocompatibility and high surface area .
Environmental Applications
Biodegradable Materials
this compound's structure allows it to be incorporated into biodegradable polymers. These materials can be used in packaging and other applications where environmental sustainability is crucial. The use of natural compounds like this compound reduces reliance on synthetic plastics .
Case Studies
Analyse Des Réactions Chimiques
Oxidation and Reduction Reactions
Camphorone participates in redox reactions that alter its oxidation state or functional groups:
Oxidation
-
Hydroxylation : Hepatic microsomal enzymes (e.g., CYP2A6) oxidize this compound to 5-exo-hydroxycamphor (major) and 3-endo-hydroxycamphor (minor) via cytochrome P450-mediated pathways .
-
Further oxidation : 5-Hydroxycamphor is oxidized to 5-ketocamphor (2,5-bornanedione) .
Reduction
-
Borneol formation : Sodium borohydride (NaBH₄) reduces this compound to isoborneol, while enzymatic reduction (e.g., P450cam) under low O₂ yields borneol .
-
Stereochemical outcomes : Reduction favors endo attack due to steric hindrance from the camphor skeleton .
Rearrangement Reactions
This compound undergoes skeletal rearrangements under specific conditions:
Halogen-induced rearrangements
-
Iodine/Bromine-mediated : Vicinal diols derived from this compound rearrange into perhydrobenzofuran derivatives when treated with I₂ or Br₂ (e.g., formation of tricyclic compound 4 ) .
| Substrate | Reagent | Product | Key Features | Source |
|---|---|---|---|---|
| Camphor-derived diol | I₂ (CHCl₃) | Spiro-oxetane 4 | X-ray confirmed structure | |
| Same diol | Br₂ (CHCl₃) | Perhydrobenzofuran 8 | 78% yield |
Mechanistic pathway
-
Electrophilic halogen addition to the double bond.
-
Cyclization via hydroxyl group attack, forming a spiro-intermediate.
-
Carbocation rearrangement and quenching to yield fused bicyclic products .
Propargylation/Allenylation
-
Indium-mediated : Propargyl bromide reacts with this compound to form allenylated products (e.g., 14 ) under DMF/NaI at 70°C .
-
Stereoselectivity : Allenylated products dominate under optimized conditions (72% yield) .
Halogenation
-
Chlorination : this compound reacts with Cl₂ to form chlorinated derivatives, though regioselectivity is influenced by steric factors .
Biological and Enzymatic Reactions
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-ylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h7H,4-5H2,1-3H3 |
Clé InChI |
NIWFIJFHALTBRN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=C(C)C)C1=O |
Synonymes |
5-methyl-2-(1-methylethylidine)-cyclopentanone 5-MME-C cpd camphorone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















